[(4-Cyano-benzyl)-methyl-amino]-acetic acid

Medicinal Chemistry Lead Optimization Physicochemical Properties

Researchers often face limited access to functionalized non-natural amino acids with both target engagement and synthetic tractability. [(4-Cyano-benzyl)-methyl-amino]-acetic acid solves this by combining a free carboxylic acid for direct conjugation with demonstrated cellular activity. • HDAC1 inhibition potential guides zinc-dependent enzyme targeting. • N-methyl group enhances metabolic stability and selectivity vs secondary amines. • Micromolar cytotoxicity (IC50 5.1 µM in MGC-803) validates anti-proliferative activity. • 98% purity with global shipping ensures rapid lead optimization.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B7865724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Cyano-benzyl)-methyl-amino]-acetic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)C#N)CC(=O)O
InChIInChI=1S/C11H12N2O2/c1-13(8-11(14)15)7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3,(H,14,15)
InChIKeySRIAGPARHQOCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyanobenzyl)-N-methylglycine


[(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS 1153235-26-7), also known as N-(4-cyanobenzyl)-N-methylglycine, is a synthetic non-natural amino acid derivative with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It features a para-cyanobenzyl group and an N-methyl substituent on the glycine backbone. This compound is primarily utilized as a research chemical and building block in medicinal chemistry .

Synthetic building block with para-cyanobenzyl pharmacophore for medicinal chemistry
N-methyl amino acid handle enables direct amide coupling in library synthesis
Supports cell-model endpoint investigation in gastric cancer research context

Why N-(4-Cyanobenzyl)-N-methylglycine Lacks Generic Substitutes


Generic substitution of [(4-Cyano-benzyl)-methyl-amino]-acetic acid with simpler analogs, such as unsubstituted N-benzylglycine or 4-cyanophenylacetic acid, is precluded by its specific structural features. The para-cyano group profoundly alters electronic properties and hydrogen-bonding potential, while the N-methyl group sterically restricts conformational flexibility compared to secondary amines [1]. These modifications collectively influence target binding, metabolic stability, and solubility, rendering generic interchange scientifically unsound without explicit validation data.

Analog mismatch N-Benzylglycine lacks the para-cyano group; electronic and solubility profiles may not transfer.
Backbone difference 4-Cyanophenylacetic acid omits the N-methylamino acid motif; steric and conformational context may shift.
Protecting group requirement tert-Butyl ester analog requires deprotection; may not suit acid-sensitive synthetic routes without validation.

Comparative Evidence for N-(4-Cyanobenzyl)-N-methylglycine


Enhanced Lipophilicity and Molecular Weight

The target compound exhibits a higher molecular weight and increased lipophilicity relative to unsubstituted N-benzylglycine. This is expected to influence its pharmacokinetic properties and target engagement profile [1].

MW & Lipophilicity
Class-level
+39.04 g/mol, +0.85 cLogP
Supports property-based lead optimization review
vs N-benzylglycine; calculated values, experimental confirmation advised
Medicinal Chemistry Lead Optimization Physicochemical Properties

Cytotoxicity vs. 4-Cyanophenylacetic Acid

The target compound demonstrates measurable cytotoxicity in gastric cancer cell line MGC-803 with an IC50 of 5.1 µM, whereas 4-cyanophenylacetic acid (a simpler nitrile-containing acid) exhibits no significant activity (>100 µM) in similar cell-based proliferation assays [1].

Cytotoxicity (IC50)
Context-dependent
5.1 µM (MGC-803)
Supports cell-model response context
Comparator: >100 µM; assay details not fully reported
Cancer Research Cell Proliferation Structure-Activity Relationship

N-Methylation Effect on HDAC1 Binding

N-Methylated derivative [(4-Cyano-benzyl)-methyl-amino]-acetic acid may exhibit altered binding kinetics and selectivity relative to its secondary amine counterpart, (4-Cyano-benzylamino)-acetic acid, which has been reported as an HDAC1 inhibitor with an IC50 of 24 nM [1].

HDAC1 Binding
Class-level
Analog IC50 24 nM
N-methylation may alter binding kinetics; class-level comparison requires validation
Target compound activity not directly reported
Epigenetics HDAC Inhibition Medicinal Chemistry

Free Acid Synthetic Utility

The compound's tertiary amine and free carboxylic acid functionality provide a unique synthetic handle compared to protected analogs like tert-butyl N-(4-cyanobenzyl)-N-methylglycinate (MW 260.33 g/mol). The free acid form (MW 204.23 g/mol) allows for direct amide coupling without a deprotection step, streamlining library synthesis and reducing reaction mass intensity .

Synthetic Utility
Data to verify
Free acid (MW 204.23) vs protected ester
Enables atom-economical amide coupling without deprotection
56.1 g/mol MW reduction; reaction optimization may be needed
Organic Synthesis Peptide Chemistry Drug Discovery

Applications of N-(4-Cyanobenzyl)-N-methylglycine


Lead Optimization with Para-Cyano Pharmacophore

Based on the class-level inference of HDAC1 inhibition by related (4-cyanobenzyl)amino acids [1], this compound serves as a logical starting point for designing reversible inhibitors of zinc-dependent enzymes. Its N-methyl group offers a potential advantage in modulating residence time and selectivity over secondary amine analogs .

PROTAC Library Synthesis with Free Acid Handle

The free carboxylic acid functionality allows direct conjugation to amine-containing linkers or E3 ligase ligands, eliminating the need for ester deprotection steps. This is particularly valuable in parallel synthesis of PROTAC libraries where protecting group manipulation is undesirable .

Gastric Cancer Anticancer Scaffold

Preliminary evidence of micromolar cytotoxicity in MGC-803 gastric cancer cells (IC50 = 5.1 µM) positions this compound as a potential scaffold for further optimization. This activity is significantly higher than that observed for simpler nitrile-containing acids like 4-cyanophenylacetic acid (IC50 > 100 µM) [2], suggesting a role for the N-methylaminoacetic acid moiety in enhancing anti-proliferative effects.

Application
Selection Property
Validation Focus
Lead optimization (cyano pharmacophore)
Para-cyano/N-methyl substitution profile
Target binding and selectivity profiling
PROTAC linker conjugation
Free carboxylic acid coupling handle
Coupling efficiency and product purity
Gastric cancer cell-model investigation
Cytotoxicity profile in MGC-803 context
Cell viability assay validation and SAR

Technical Documentation Hub

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20 linked technical documents
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